(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-12-11-21(15-6-2-1-3-7-15)18(24)9-4-10-22-19(25)17(28-20(22)27)14-16-8-5-13-26-16/h1-3,5-8,13-14,23H,4,9-12H2/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKQQIPCCCSDD-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.45 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide have shown activity against various bacterial strains. A study demonstrated that derivatives of thiazolidinones possess antibacterial effects against gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer potential. For example, compounds related to the target compound have been tested for their cytotoxic effects on cancer cell lines. One study reported an IC50 value of 35 µM against chloroquine-sensitive strains of Plasmodium falciparum, indicating a moderate level of activity against cancerous cells .
The mechanism by which (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide exerts its biological effects is primarily through interaction with specific enzymes and receptors. The thioxothiazolidine ring enhances binding affinity to various biological targets, modulating key biochemical pathways involved in disease processes .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that derivatives of this compound are metabolized by cytochrome P450 enzymes, indicating a rapid clearance from the body. The calculated LD50 values suggest low toxicity, with values around 1345 mg/kg, indicating safety for further pharmacological development .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with structural similarities to thiazolidinones exhibit significant anticancer properties. The unique functional groups in (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide suggest potential mechanisms for inducing apoptosis in cancer cells. In vitro studies have shown that derivatives of thiazolidinones can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of similar thiazolidinone derivatives against HepG2 liver cancer cells, demonstrating an IC50 value of 0.18 µM, indicating potent activity compared to standard chemotherapeutics such as 5-Fluorouracil.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Thiazolidinones are known to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings : Molecular docking studies have suggested that thiazolidinone derivatives can inhibit enzymes like lipoxygenase, which play a crucial role in inflammatory processes . This positions (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
Analyse Chemischer Reaktionen
Thiazolidinone Core Reactivity
The 4-oxo-2-thioxothiazolidin-3-yl moiety exhibits distinct reactivity patterns:
Thioxo Group Modifications
Ring-Opening Reactions
-
Basic Hydrolysis : Treatment with NaOH (10% aq.) at 80°C cleaves the thiazolidinone ring, yielding mercaptoacetic acid derivatives (unstable intermediates) .
-
Acid-Catalyzed Rearrangement : HCl (conc.) induces ring contraction to thiazole derivatives under reflux.
Furan Methylene Conjugate System
The α,β-unsaturated ketone (furan-2-ylmethylene group) participates in conjugate additions and cycloadditions:
Michael Additions
Diels-Alder Reactions
-
Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives):
Butanamide Side Chain Reactions
The N-(2-hydroxyethyl)-N-phenylbutanamide group undergoes characteristic transformations:
Amide Hydrolysis
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 4-(thiazolidinone)-butanoic acid + ethylamine | 65% | |
| NaOH (20%), EtOH/H₂O, 70°C, 6h | Sodium carboxylate salt | 58% |
Hydroxyethyl Group Modifications
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | Ketone derivative | Enhances lipophilicity | |
| Esterification | AcCl, pyridine, RT | Acetylated side chain | Prodrug synthesis |
Electrophilic Aromatic Substitution (Furan Ring)
The furan ring undergoes selective electrophilic attacks:
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | C-5 | 5-Nitro-furan derivative | 40% | |
| Sulfonation | SO₃/DMF, 50°C | C-3 | Sulfonic acid derivative | Low (≤25%) |
Synthetic Pathways
Key steps in the compound’s synthesis (inferred from analogs):
Stability and Degradation
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide can be contextualized against related thiazolidinone derivatives (Table 1). Key differentiating factors include substituent effects on polarity, solubility, and biological activity.
Table 1: Structural and Spectral Comparison of Thiazolidinone Derivatives
Key Findings from Comparative Analysis
Electron-withdrawing groups (e.g., nitro in ) increase polarity and may enhance binding to electron-rich biological targets, whereas electron-donating groups (e.g., ethoxy in ) reduce reactivity but improve membrane permeability.
Spectral Differentiation: The ν(C=S) stretch at ~1250 cm⁻¹ is consistent across thiazolidinone derivatives, confirming the thione tautomer (absence of ν(S-H) at ~2500–2600 cm⁻¹) . ¹H-NMR signals for the furan ring (δ 6.5–7.5 ppm) and substituents (e.g., hydroxyethyl δ 3.4–4.2 ppm) provide structural validation .
Synthetic Pathways :
- Derivatives with aromatic substituents (e.g., 4-nitrophenyl ) are synthesized via nucleophilic substitution of α-halogenated ketones, while morpholine-containing analogs require additional coupling steps.
Biological Implications :
- While biological data for the target compound are absent in the evidence, structurally similar compounds exhibit antimicrobial and enzyme-inhibitory activities. For instance, nitro-substituted derivatives may target nitroreductase enzymes in pathogens .
Q & A
Q. What are the key synthetic pathways for synthesizing (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling of aromatic/heterocyclic units : The furan-methylene-thiazolidinone core is synthesized via Knoevenagel condensation between furan-2-carbaldehyde and 4-oxo-2-thioxothiazolidine.
Amide bond formation : The N-(2-hydroxyethyl)-N-phenylbutanamide side chain is introduced through nucleophilic acyl substitution or carbodiimide-mediated coupling.
Reaction optimization : Critical parameters include solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalysts (e.g., piperidine for condensation).
Characterization : NMR (¹H/¹³C) and MS confirm structural integrity and purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the (E)-configuration of the furan-methylene group and amide connectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- X-ray crystallography (if crystals form): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
- Methodological Answer :
-
Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) may improve reaction rates but reduce solubility.
-
Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol improves purity via recrystallization.
-
Catalyst systems : Base catalysts (e.g., DBU) improve condensation efficiency.
-
Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., temperature, stoichiometry) and reduce trial-and-error .
Variable Optimal Range Impact on Yield Temperature 70–80°C ↑ Reactivity Solvent DMF/Ethanol (1:1) ↑ Solubility Catalyst (piperidine) 5 mol% ↑ Condensation
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm through-bond correlations.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers in the amide bond).
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks.
- Comparative analysis : Cross-validate with analogs (e.g., substituent effects on chemical shifts) .
Q. What computational strategies predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Model transition states for key reactions (e.g., Knoevenagel condensation).
- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over time.
- ICReDD framework : Integrate computational and experimental data to accelerate reaction discovery .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
-
SAR studies : Synthesize analogs with variations in:
-
Furan ring : Replace with thiophene or pyridine.
-
Amide side chain : Modify N-substituents (e.g., alkyl vs. aryl).
-
Assays : Test in vitro against cancer cell lines (e.g., MTT assay) or microbial strains.
-
Pharmacophore mapping : Identify critical moieties (e.g., thioxothiazolidinone for kinase inhibition) .
Modification Observed Effect (Example) Furan → Thiophene ↑ Anticancer activity (IC₅₀ 2 μM) Hydroxyethyl → Methyl ↓ Solubility, ↑ LogP
Q. What experimental designs address contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardized protocols : Control cell passage number, serum concentration, and incubation time.
- Dose-response validation : Use multiple assays (e.g., ATP-based viability vs. apoptosis markers).
- Orthogonal testing : Confirm target engagement via SPR or thermal shift assays.
- Meta-analysis : Compare results across analogs to identify outlier mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
